molecular formula C36H58ClGa B13150514 Chlorobis(2,4,6-tri-tert-butylphenyl)gallane CAS No. 153092-78-5

Chlorobis(2,4,6-tri-tert-butylphenyl)gallane

Cat. No.: B13150514
CAS No.: 153092-78-5
M. Wt: 596.0 g/mol
InChI Key: FJQGSZCWGWWPOU-UHFFFAOYSA-M
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Description

Chlorobis(2,4,6-tri-tert-butylphenyl)gallane is an organogallium compound characterized by the presence of gallium bonded to two 2,4,6-tri-tert-butylphenyl groups and one chlorine atom. This compound is of interest due to its unique structural and chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorobis(2,4,6-tri-tert-butylphenyl)gallane typically involves the reaction of gallium trichloride with 2,4,6-tri-tert-butylphenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:

GaCl3+2LiC6H2(C(CH3)3)3Ga(C6H2(C(CH3)3)3)2Cl+2LiCl\text{GaCl}_3 + 2 \text{LiC}_6\text{H}_2(\text{C(CH}_3)_3)_3 \rightarrow \text{Ga(C}_6\text{H}_2(\text{C(CH}_3)_3)_3)_2\text{Cl} + 2 \text{LiCl} GaCl3​+2LiC6​H2​(C(CH3​)3​)3​→Ga(C6​H2​(C(CH3​)3​)3​)2​Cl+2LiCl

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Chlorobis(2,4,6-tri-tert-butylphenyl)gallane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form gallium(III) derivatives.

    Reduction: Reduction reactions can yield gallium(I) species.

    Substitution: The chlorine atom can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of nucleophiles or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(III) oxide, while substitution reactions can produce a variety of organogallium compounds with different functional groups.

Scientific Research Applications

Chlorobis(2,4,6-tri-tert-butylphenyl)gallane has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying gallium’s role in biological systems.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to gallium’s ability to interfere with cellular processes.

    Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism by which Chlorobis(2,4,6-tri-tert-butylphenyl)gallane exerts its effects involves the interaction of the gallium center with various molecular targets. Gallium can mimic iron in biological systems, disrupting processes such as DNA synthesis and repair. The bulky 2,4,6-tri-tert-butylphenyl groups provide steric protection, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Chlorobis(2,4,6-tri-tert-butylphenyl)phosphine oxide
  • Chlorobis(2,4,6-tri-tert-butylphenyl)phosphane
  • Chlorobis(2,4,6-tri-tert-butylphenyl)phosphinidene

Uniqueness

Chlorobis(2,4,6-tri-tert-butylphenyl)gallane is unique due to the presence of gallium, which imparts distinct chemical and physical properties compared to its phosphorus analogs. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl groups also contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

153092-78-5

Molecular Formula

C36H58ClGa

Molecular Weight

596.0 g/mol

IUPAC Name

chloro-bis(2,4,6-tritert-butylphenyl)gallane

InChI

InChI=1S/2C18H29.ClH.Ga/c2*1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9;;/h2*10-11H,1-9H3;1H;/q;;;+1/p-1

InChI Key

FJQGSZCWGWWPOU-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[Ga](C2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)Cl)C(C)(C)C

Origin of Product

United States

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